molecular formula C12H4Cl2F2N2OS2 B2582240 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-19-0

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2582240
CAS RN: 862807-19-0
M. Wt: 365.19
InChI Key: ZICGKKYJVZXIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties that make it suitable for various research applications.

Scientific Research Applications

Synthesis and Characterization

Synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene carboxamide derivatives have been extensively researched. A study by Talupur et al. (2021) outlines the synthesis of a series of thiophene carboxamide derivatives, their characterization through various spectroscopic techniques, and their evaluation for antimicrobial activities. The study also includes molecular docking studies to predict the binding efficiency of these compounds with microbial proteins.

Heterocyclic Synthesis

Heterocyclic synthesis leveraging thiophene carboxamides as key intermediates has been demonstrated. Mohareb et al. (2004) in their work on thiophenylhydrazonoacetates in heterocyclic synthesis showcased the synthesis of various heterocyclic compounds using thiophene carboxamide precursors, indicating the compound's versatility in synthesizing complex molecules with potential biological activities.

Material Science Applications

In material science, lanthanide-based metal-organic frameworks (MOFs) have been functionalized using thiophene carboxamide derivatives. Wang et al. (2016) discussed the functionalization of microporous lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene groups, highlighting their sensing activities and magnetic properties. This work illustrates the potential of thiophene carboxamide derivatives in enhancing the functionality of MOFs for specific applications such as gas adsorption and sensing.

Anticancer Activity

The anticancer activity of thiophene derivatives has also been explored. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, evaluating their anticancer activity. Their findings suggest that certain thiophene-2-carboxamide derivatives exhibit promising inhibitory activity against various cancer cell lines, pointing towards the potential therapeutic applications of these compounds.

Antimicrobial Agents

Synthesis and biological evaluation of thiophene derivatives as possible antimicrobial agents have been documented. Jadhav et al. (2017) reported on the synthesis and antimicrobial evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives derived from thiophene carboxamides, showing moderate to good activity against both Gram-positive and Gram-negative bacterial strains.

properties

IUPAC Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F2N2OS2/c13-8-3-5(10(14)21-8)11(19)18-12-17-9-6(16)1-4(15)2-7(9)20-12/h1-3H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGKKYJVZXIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.